molecular formula C9H7N5O3 B030238 2-ACETAMIDO-6-FORMYLPTERIDIN-4-ONE CAS No. 29769-49-1

2-ACETAMIDO-6-FORMYLPTERIDIN-4-ONE

Cat. No.: B030238
CAS No.: 29769-49-1
M. Wt: 233.18 g/mol
InChI Key: DDBCPKAHJKOGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Acetyl-6-formylpterin is synthesized through a reductive amination reaction, where folic acid undergoes a series of chemical transformations. The formyl groups generated in this process can be subsequently acetylated or alkylated, resulting in the formation of stable compounds with diverse properties .

Industrial Production Methods: The industrial production of Acetyl-6-formylpterin involves the controlled synthesis of folic acid derivatives under specific reaction conditions. The compound is typically produced in high purity (≥95%) and is available in various quantities for research purposes .

Comparison with Similar Compounds

Uniqueness: Acetyl-6-formylpterin is unique due to its specific interaction with MR1 antigens and its role as a degradation product of folic acid. Its ability to undergo reductive amination and subsequent acetylation or alkylation reactions further distinguishes it from other similar compounds .

Properties

IUPAC Name

N-(6-formyl-4-oxo-3H-pteridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O3/c1-4(16)11-9-13-7-6(8(17)14-9)12-5(3-15)2-10-7/h2-3H,1H3,(H2,10,11,13,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBCPKAHJKOGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=NC=C(N=C2C(=O)N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40299390
Record name N-(6-Formyl-4-oxo-1,4-dihydropteridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29769-49-1
Record name NSC129965
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129965
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(6-Formyl-4-oxo-1,4-dihydropteridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-acetylamino-4-hydroxy-6-formylpteridine in folic acid synthesis?

A1: 2-Acetylamino-4-hydroxy-6-formylpteridine serves as a crucial intermediate in a specific synthetic route for folic acid [, ]. This method utilizes a penultimate amide bond formation between this compound and dimethyl L-glutamate to achieve the synthesis [].

Q2: Are there challenges associated with using 2-acetylamino-4-hydroxy-6-formylpteridine in folic acid synthesis?

A2: Yes, the research highlights challenges related to the low solubility of 2-acetylamino-4-hydroxy-6-formylpteridine and similar pteridine derivatives in organic solvents []. This characteristic makes purification using standard techniques like flash chromatography difficult, ultimately leading to lower overall yields [].

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